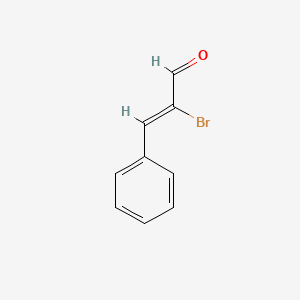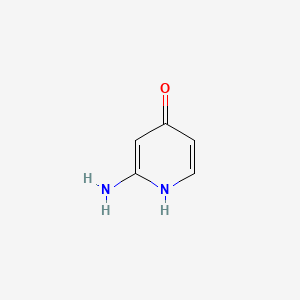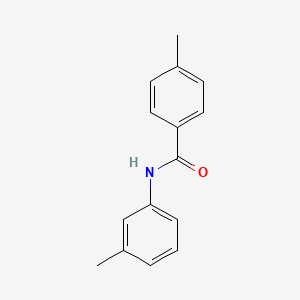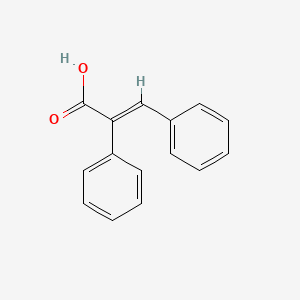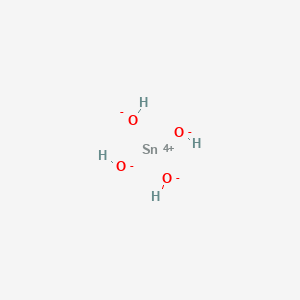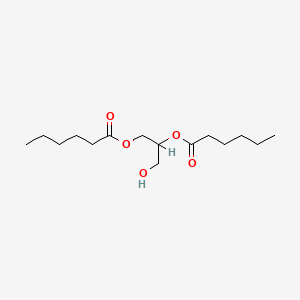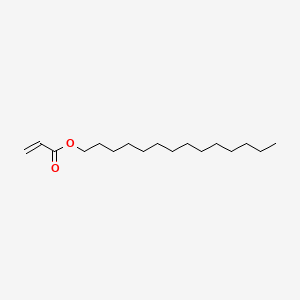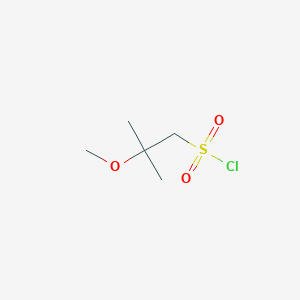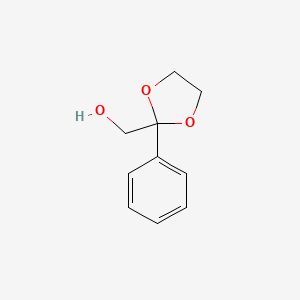
Bismuth--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth–titanium (1/1) is a solid inorganic compound of bismuth, titanium, and oxygen . The Bi-Ti phase diagram shows that only two phases, BiTi2 and BiTi3, were known to exist in this system . New compounds such as Bi9Ti8, Bi2Ti, Bi3Ti2, and BiTi have been discovered .
Synthesis Analysis
Bismuth titanates have been synthesized by the solid-state reaction method from initial oxides Bi2O3 and TiO2 . The substituted bismuth titanates have been synthesized by the solid-state reaction method from initial oxides Bi2O3, Ho2O3, MgO, and TiO2 . The stoichiometric amount of the oxides were ground in a jaspar mortar for 30 min, pressed into pellets, placed in corundum crucibles, and calcined at various temperatures .
Molecular Structure Analysis
The Bi-Ti phase diagram was redrawn from [1994Mur]. Only two phases, BiTi2 and BiTi3, were known to exist in this system . A new compound Bi9Ti8 was found and its crystal structure was determined . Three new phases Bi2Ti, Bi3Ti2, and BiTi were discovered by means of diffusion couple experiments .
Physical and Chemical Properties Analysis
Bismuth titanates have relatively high dielectric permittivity, low dielectric losses, low synthesis temperatures, good electrical and luminescent properties of the compositions with rare-earth doping impurity .
Direcciones Futuras
Bismuth compounds with different structures and morphologies have certain application prospects in environmental governance due to their small band gap and strong visible light response . The potential applications of bismuth compounds in the environment are presented for future research directions .
Propiedades
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
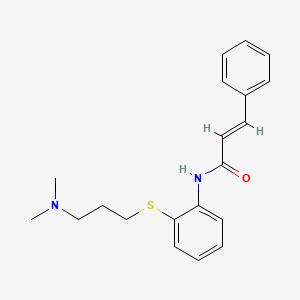
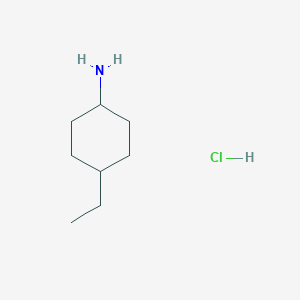
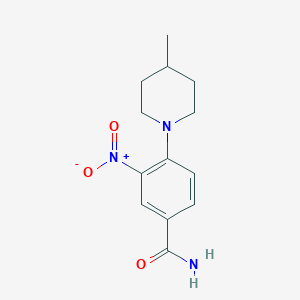
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)

